
4-Benzylmorpholine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylmorpholine-3-carbaldehyde is an organic compound with the molecular formula C12H15NO2. It is a derivative of morpholine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom and an aldehyde group at the third position of the morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylmorpholine-3-carbaldehyde typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine, followed by oxidation to introduce the aldehyde group at the third position. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and manganese dioxide (MnO2) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylmorpholine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, PCC, MnO2
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed:
Oxidation: 4-Benzylmorpholine-3-carboxylic acid
Reduction: 4-Benzylmorpholine-3-methanol
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-Benzylmorpholine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Benzylmorpholine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules .
Comparaison Avec Des Composés Similaires
4-Benzylmorpholine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Morpholine-3-carbaldehyde: Lacks the benzyl group, which may reduce its hydrophobic interactions.
Indole-3-carbaldehyde: Shares the aldehyde functionality but has a different heterocyclic core, leading to distinct chemical properties and applications
Uniqueness: 4-Benzylmorpholine-3-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-benzylmorpholine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2 |
Clé InChI |
IQAQDCSPZPRHMO-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1CC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
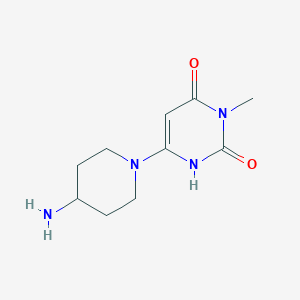
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)


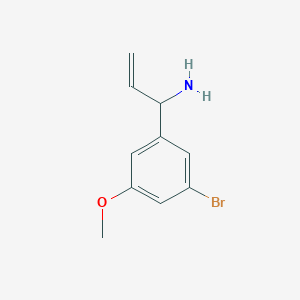
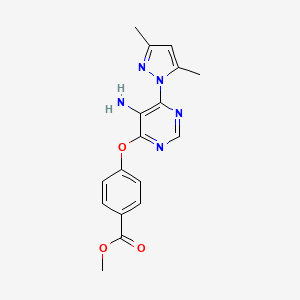
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
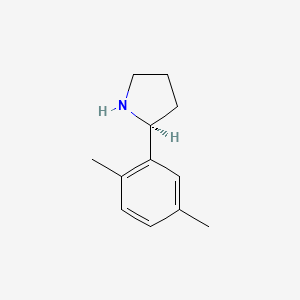
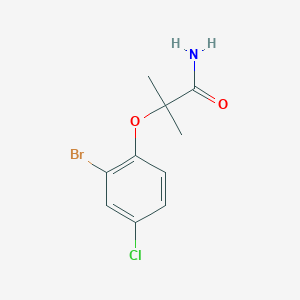

![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
